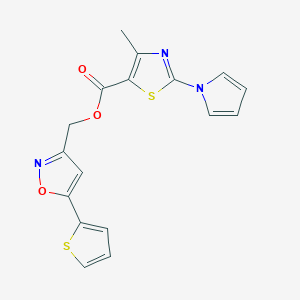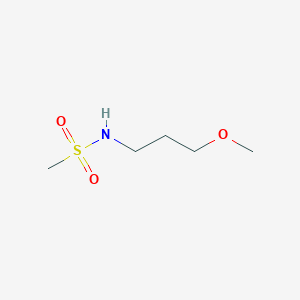
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chloropyridine moiety, a pyrrolidine ring, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Synthesis of the Pyrrolidine Derivative: The next step is the formation of the pyrrolidine derivative. This involves the reaction of 3-chloropyridine with a suitable pyrrolidine precursor, often under basic conditions to facilitate nucleophilic substitution.
Coupling with Imidazolidinone: The final step involves coupling the pyrrolidine derivative with an imidazolidinone core. This can be achieved through a condensation reaction, often using reagents like carbodiimides or other coupling agents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may facilitate binding to these targets, while the imidazolidinone core could modulate the compound’s activity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-methylphenyl)imidazolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-16(2)17-3-5-18(6-4-17)28-12-11-27(23(28)30)15-22(29)26-10-8-19(14-26)31-21-7-9-25-13-20(21)24/h3-7,9,13,16,19H,8,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFQEYUGZHOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2664161.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2664164.png)
![4-(benzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2664165.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2664166.png)
![1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2664169.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2664173.png)
![ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)

![N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2664176.png)
![Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2664178.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide](/img/structure/B2664179.png)
![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2664180.png)

